Azide-PEG3-Tos

概要

説明

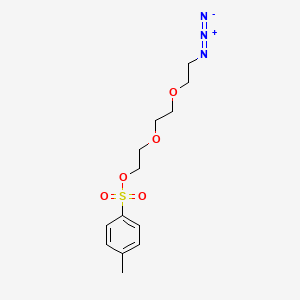

Azide-PEG3-Tos is an organic compound with the chemical formula C13H19N3O5S. It is commonly used as a reagent in organic synthesis, particularly in the formation of azide-functionalized compounds. This compound is known for its role in click chemistry, a class of biocompatible small molecule reactions commonly used in bioconjugation.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Azide-PEG3-Tos typically involves the reaction of 4-methylbenzenesulfonyl chloride with triethylene glycol, followed by azidation. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The product is then purified through standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

化学反応の分析

Types of Reactions

Azide-PEG3-Tos undergoes various chemical reactions, including:

Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, forming triazoles through click chemistry.

Reduction: The azide group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Copper(I) catalysts are commonly used in click chemistry to facilitate the formation of triazoles.

Reduction: Palladium on carbon (Pd/C) is often used as a catalyst for the reduction of azides to amines.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used, although specific conditions depend on the desired product.

Major Products Formed

Triazoles: Formed through click chemistry.

Amines: Formed through the reduction of the azide group.

Oxidized Derivatives: Formed through oxidation reactions.

科学的研究の応用

Key Applications

-

Bioconjugation

- Overview : Azide-PEG3-Tos serves as a linker in bioconjugation processes, enabling the attachment of drugs to biomolecules or targeting moieties.

- Mechanism : The azide group can undergo "click chemistry" reactions with terminal alkynes, facilitating the formation of stable triazole linkages. This property is crucial for creating stable and functional bioconjugates used in various therapeutic applications.

-

Drug Delivery Systems

- Overview : The compound is utilized in the development of advanced drug delivery systems such as nanoparticles, liposomes, and micelles.

- Benefits : By enhancing the solubility and stability of therapeutic agents, this compound improves the pharmacokinetic properties of drugs, leading to more effective treatments with reduced side effects .

-

PROTAC Technology

- Overview : this compound plays a significant role in the synthesis of proteolysis-targeting chimeras (PROTACs), which are designed to selectively degrade specific proteins within cells.

- Application : By linking an E3 ligase ligand to a target protein ligand via this compound, researchers enhance the specificity and efficacy of protein degradation processes. This is particularly relevant in cancer research where targeted protein degradation can lead to new therapeutic strategies.

-

Antibody-Drug Conjugates (ADCs)

- Overview : The compound is also employed in the synthesis of ADCs, which deliver cytotoxic agents directly to cancer cells while minimizing damage to healthy tissues.

- Mechanism : The stable linkage provided by this compound allows for precise targeting of cancer cells, improving treatment outcomes .

Synthesis of this compound

The synthesis typically involves several steps that ensure high yield and purity:

- Preparation of the PEG Backbone : The initial step involves synthesizing the polyethylene glycol backbone.

- Introduction of Functional Groups : The tosyl group is introduced to one end of the PEG chain while the azide group is added to the other end.

- Purification : The final product undergoes purification processes to ensure that it meets the required purity standards for biological applications.

Case Studies

-

Celastrol Derivative Synthesis

- Researchers have utilized this compound in synthesizing derivatives of celastrol, a natural compound known for its therapeutic effects against rheumatoid arthritis. The binding mode between these derivatives and specific targets was computationally investigated to inform further drug development strategies.

- Nanoparticle Formulation

作用機序

The mechanism of action of Azide-PEG3-Tos primarily involves its azide group. In click chemistry, the azide group reacts with alkynes in the presence of a copper(I) catalyst to form triazoles. This reaction is highly specific and efficient, making it ideal for bioconjugation and other applications. The molecular targets and pathways involved depend on the specific application and the nature of the biomolecules or materials being modified .

類似化合物との比較

Similar Compounds

2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate: Similar structure but with a hydroxyl group instead of an azide group.

2-(2-(2-Azidoethoxy)ethoxy)ethyl toluene-4-sulfonate: A closely related compound with similar functional groups.

Uniqueness

Azide-PEG3-Tos is unique due to its azide group, which allows it to participate in click chemistry. This makes it highly valuable in bioconjugation and other applications where specific and efficient reactions are required .

生物活性

Azide-PEG3-Tos is a versatile compound widely utilized in bioconjugation and drug delivery systems, particularly in the fields of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This article explores its biological activity, applications, and relevant research findings.

Chemical Structure and Properties

This compound is a polyethylene glycol (PEG) derivative characterized by an azide group and a tosyl group. Its molecular formula is , with a molecular weight of approximately 329.4 g/mol. The presence of the hydrophilic PEG spacer enhances its solubility in aqueous environments, making it suitable for biological applications .

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉N₃O₅S |

| Molecular Weight | 329.4 g/mol |

| Purity | 98% |

| Storage | -20°C |

| CAS Number | 178685-33-1 |

Click Chemistry Reactions : this compound is primarily utilized in click chemistry, notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC). These reactions allow for the stable attachment of various biomolecules to form complex structures essential for therapeutic applications .

Bioconjugation Applications :

- Antibody-Drug Conjugates (ADCs) : this compound serves as a non-cleavable linker in ADCs, facilitating the conjugation of cytotoxic drugs to antibodies. This targeted delivery system enhances the therapeutic index while minimizing systemic toxicity .

- PROTACs : In PROTAC technology, this compound connects ligands that bind to E3 ubiquitin ligases and target proteins, promoting selective degradation of disease-related proteins via the ubiquitin-proteasome pathway .

Biological Activity

Research has demonstrated that this compound exhibits significant biological activity through its applications in drug delivery systems:

- Targeted Delivery : Studies indicate that compounds linked with this compound can achieve high specificity in targeting cancer cells, enhancing therapeutic efficacy while reducing off-target effects .

- Cellular Uptake : The incorporation of this compound into drug formulations has been shown to improve cellular uptake due to increased solubility and favorable interactions with cellular membranes .

Case Studies

Several studies highlight the effectiveness of this compound in various applications:

- Study on ADCs : A study demonstrated that an ADC utilizing this compound achieved a significant reduction in tumor size in MDA-MB-231 breast cancer models compared to controls. The targeted delivery mechanism resulted in enhanced accumulation of the cytotoxic agent within tumor tissues .

- PROTAC Development : Another investigation focused on PROTACs linked with this compound, revealing that these compounds successfully degraded target proteins involved in cancer progression, leading to reduced cell viability in vitro .

特性

IUPAC Name |

2-[2-(2-azidoethoxy)ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O5S/c1-12-2-4-13(5-3-12)22(17,18)21-11-10-20-9-8-19-7-6-15-16-14/h2-5H,6-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTOJCKLTCKYNFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。